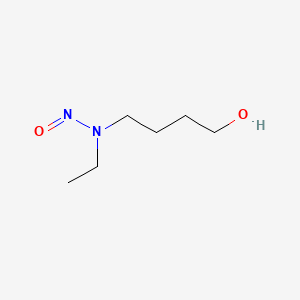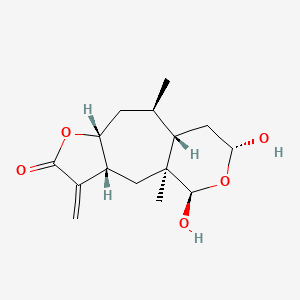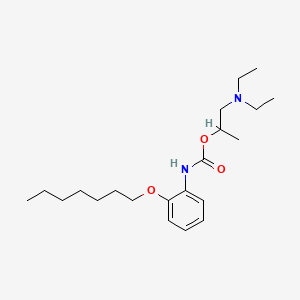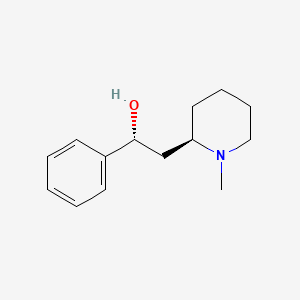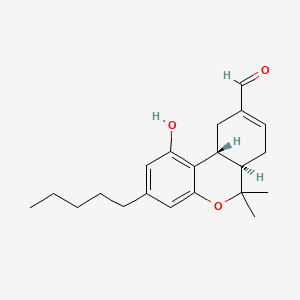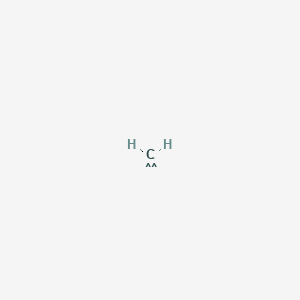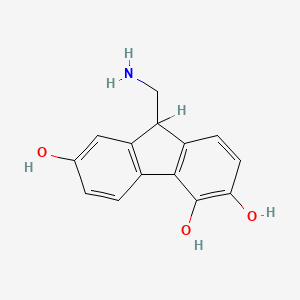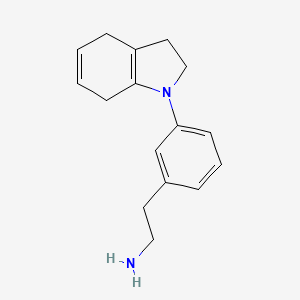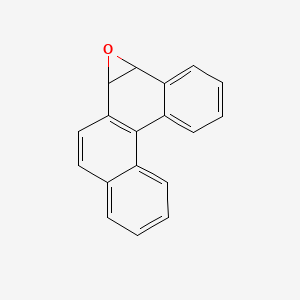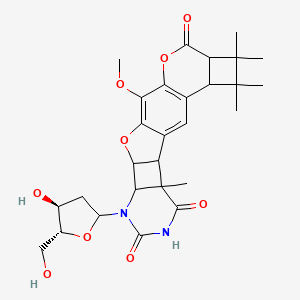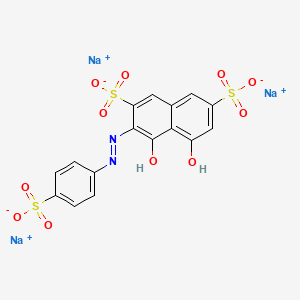
Spadns
概要
説明
SPADNS (Sulfanilic acid azochromotrop) is used as a reagent for the determination of Fluoride by the Hach SPADNS 2 Method . The SPADNS2 reagent formulation removes interference from chlorine without arsenic .
Synthesis Analysis
In a study, anatase TiO2 nanoparticle with a diameter of about 25 nm was synthesized using a chemical method. The powder of TiO2 nanoparticle was pasted on fluorine-doped tin oxide (FTO) coated glass by the doctor blade method and then sensitized with SPADNS dye .
Molecular Structure Analysis
The molecular formula of SPADNS is C16H9N2Na3O11S3 . The average mass is 570.414 Da and the monoisotopic mass is 569.906128 Da .
Chemical Reactions Analysis
The fluoride analysis involves the reaction of fluoride with a dark red zirconium-dye complex. Fluoride combines with part of the zirconium to form a colorless zirconium-fluoride complex with the net effect of bleaching the color .
科学的研究の応用
Dye-Sensitized Solar Cells
- Scientific Field : Materials Science, Renewable Energy .
- Application Summary : SPADNS dye is used in dye-sensitized solar cells (DSSC). The dye is loaded onto wide band gap anatase TiO2 nanoparticles on fluorine-doped tin oxide (FTO) coated glass, which acts as the photo-anode .
- Methods and Procedures : The synthesis of anatase TiO2 nanoparticles with a diameter of about 25 nm is carried out using a chemical method. The powder of TiO2 nanoparticles is pasted on FTO coated glass by a doctor blade .
- Results : The cell constructed using SPADNS dye gives a photocurrent (short-circuit current density) of 1.04 mA/cm2, open-circuit voltage of 0.59 V, with 0.9% efficiency under 10 mW/m2 LED .
Analysis of Fluoride Concentration in Water Supply
- Scientific Field : Environmental Science, Public Health .
- Application Summary : SPADNS is used in the determination of fluoride concentration in water supply, which is fundamental for ensuring maximum benefit for caries control and minimum risk for dental fluorosis .
- Methods and Procedures : Duplicate water samples were taken from 30 sampling sites in the municipality of Maringá, state of Paraná, monthly for 12 months, totaling 276 samples. An aliquot was analyzed by the FOP-UNICAMP Oral Biochemistry laboratory, using the F - ISE method, and the other one, by the SANEPAR laboratory in Maringá/PR, using the SPADNS method .
- Results : Results were expressed as ppm F (mg F/L), and a very strong positive correlation (r= 0.91; p<0.001) was detected between the two methods of analysis .
Complexometric Determinations of Zirconium and Thorium
- Scientific Field : Analytical Chemistry .
- Application Summary : Sulfanilic acid azochromotrop, which is used as an indicator for complexometric determinations of zirconium and thorium, is made from SPADNS .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
Determination of Fluoride in Human Saliva
- Scientific Field : Biochemistry, Dental Science .
- Application Summary : The SPADNS method is adapted to a digital image-based colorimetric detection system for the colorimetric determination of fluoride in human saliva .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
Quantification of Fluorides in Water
- Scientific Field : Environmental Science, Public Health .
- Application Summary : The SPADNS colorimetric method is used to quantify fluorides in water. This is important because both surface and underground water contain fluoride that occurs naturally from weathering of rocks and soils that contain fluoride compounds .
- Methods and Procedures : The Agilent Cary 60 UV-Vis spectrophotometer was used to quantify fluoride in water as described in the SPADNS colorimetric method. The Concentration module in Agilent Cary WinUV software was used for single wavelength absorbance measurements and data analysis .
- Results : The calibration curve has a linear analytical range between 0 to 1.4 mg/L, which can be used in analyzing water samples .
Colorimetric Determination of Fluoride in Human Saliva
- Scientific Field : Biochemistry, Dental Science .
- Application Summary : The SPADNS method was adapted to a digital image-based colorimetric detection system for the colorimetric determination of fluoride in human saliva .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
Quantification of Fluorides in Water
- Scientific Field : Environmental Science, Public Health .
- Application Summary : The SPADNS colorimetric method is used to quantify fluorides in water. This is important because both surface and underground water contain fluoride that occurs naturally from weathering of rocks and soils that contain fluoride compounds .
- Methods and Procedures : The Agilent Cary 60 UV-Vis spectrophotometer was used to quantify fluoride in water as described in the SPADNS colorimetric method. The Concentration module in Agilent Cary WinUV software was used for single wavelength absorbance measurements and data analysis .
- Results : The calibration curve has a linear analytical range between 0 to 1.4 mg/L, which can be used in analyzing water samples .
Colorimetric Determination of Fluoride in Human Saliva
- Scientific Field : Biochemistry, Dental Science .
- Application Summary : The SPADNS method was adapted to a digital image-based colorimetric detection system for the colorimetric determination of fluoride in human saliva .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
Safety And Hazards
SPADNS may be corrosive to metals, cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
trisodium;4,5-dihydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O11S3.3Na/c19-12-7-11(31(24,25)26)5-8-6-13(32(27,28)29)15(16(20)14(8)12)18-17-9-1-3-10(4-2-9)30(21,22)23;;;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHGQXKBQBMQEK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N2Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066920 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
| Record name | SPADNS | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Spadns | |
CAS RN |
23647-14-5 | |
| Record name | Spadns | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023647145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4,5-dihydroxy-3-(4-sulphonatophenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPADNS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9EXU0M2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



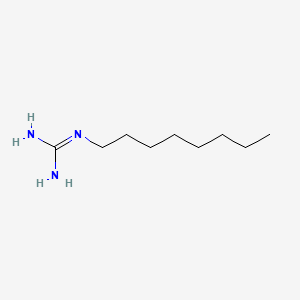
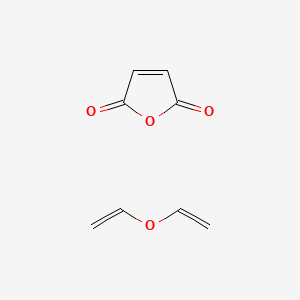
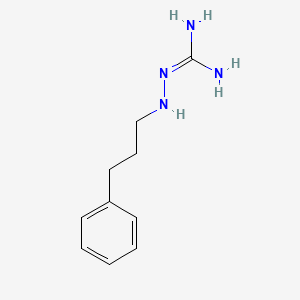
![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)
